methyl 2,6-dihydroxy-3-nitrobenzoate
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Overview
Description
Methyl 2,6-dihydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dihydroxy-3-nitrobenzoate can be synthesized through the nitration of methyl 2,6-dihydroxybenzoate. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dihydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of methyl 2,6-dihydroxy-3-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2,6-dihydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dihydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 2,6-dihydroxybenzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 2,6-dihydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
30578-88-2 |
---|---|
Molecular Formula |
C8H7NO6 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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